molecular formula C9H13ClN4 B13408803 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine

6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B13408803
M. Wt: 212.68 g/mol
InChI Key: HVTJPJSIICOPAE-UHFFFAOYSA-N
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Description

6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with piperidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets within the cell. One of the primary targets is protein kinase B (PKB or Akt), a key component of the PI3K signaling pathway. The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This inhibition leads to the downregulation of downstream signaling pathways involved in cell proliferation, protein translation, and survival .

Comparison with Similar Compounds

6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

Properties

IUPAC Name

6-chloro-N-piperidin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTJPJSIICOPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.